
Serazapine
概述
描述
塞拉扎平,也称为其开发代号 CGS-15040A,是一种血清素 5-HT2 受体拮抗剂。在 20 世纪 90 年代,它被研究作为一种治疗广泛性焦虑症的潜在药物。 在临床试验中,塞拉扎平在 10 至 40 毫克的剂量下耐受性良好,并且发现它在减轻焦虑症状方面优于安慰剂 .
准备方法
塞拉扎平的合成路线涉及多个步骤,从核心结构的制备开始,包括苯并吡嗪二氮杂卓吲哚骨架。反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。
化学反应分析
塞拉扎平会发生各种化学反应,包括:
氧化: 这种反应可以通过氧化剂(如高锰酸钾或过氧化氢)来促进。
还原: 还原反应可以使用还原剂(如氢化锂铝或硼氢化钠)进行。
取代: 取代反应通常涉及亲核试剂或亲电试剂来取代塞拉扎平分子上的特定官能团。
这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂、钯碳等催化剂以及特定的温度和压力条件,以优化反应收率。 这些反应形成的主要产物取决于所针对的特定官能团 .
科学研究应用
塞拉扎平已被探索用于各种科学研究应用,包括:
化学: 作为一种血清素受体拮抗剂,它被用于与神经递质相互作用和受体结合有关的研究。
生物学: 它被用于焦虑症研究以及血清素在情绪调节中的作用。
医学: 尽管其临床开发已停止,但塞拉扎平在减轻焦虑症状方面显示出希望,使其成为精神药理学领域的研究对象。
作用机制
塞拉扎平通过拮抗血清素 5-HT2 受体来发挥作用。这种作用会导致这些受体上的血清素活性降低,据信这有助于其抗焦虑作用。 所涉及的分子靶标包括中枢神经系统中的血清素受体,受影响的通路与血清素信号传导和神经传递有关 .
相似化合物的比较
塞拉扎平类似于其他血清素受体拮抗剂,例如:
米氮平: 另一种四环类抗抑郁药,它也作用于血清素受体,但具有不同的化学结构,并且对去甲肾上腺素受体有额外的作用。
曲唑酮: 一种具有血清素受体拮抗作用的抗抑郁药,但由于其对组胺受体的作用,它也具有镇静作用。
奈法唑酮: 在血清素受体拮抗作用方面类似,但在化学结构和对去甲肾上腺素受体的额外作用方面有所不同。
塞拉扎平的独特性在于它对血清素 5-HT2 受体具有特异性作用,而对其他神经递质系统没有明显影响,使其成为一种更有针对性的抗焦虑剂 .
生物活性
Serazapine, also known as CPDD-0035, is a compound classified as a selective 5-HT2 antagonist. It has garnered interest for its potential anxiolytic properties and its role in modulating serotonin receptors, which are critical in the treatment of various mood disorders. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.
This compound primarily functions by antagonizing the 5-HT2 serotonin receptors. This action can lead to increased serotonin availability in the synaptic cleft, which is beneficial for mood regulation and anxiety reduction. The selectivity for the 5-HT2 receptor over other serotonin receptors may contribute to its unique therapeutic profile compared to other antidepressants and anxiolytics.
Key Mechanisms:
- 5-HT2 Antagonism : Reduces receptor activity leading to decreased anxiety and improved mood.
- Serotonin Modulation : Enhances serotonergic transmission by preventing receptor overactivation.
Pharmacological Properties
The biological activity of this compound has been assessed through various studies focusing on its antidepressant and anxiolytic effects. Below is a summary of key pharmacological properties:
Property | Description |
---|---|
Receptor Affinity | Selective antagonist for 5-HT2 receptors |
Anxiolytic Effects | Demonstrated potential to reduce anxiety in preclinical models |
Antidepressant Effects | Potentially enhances mood through serotonergic pathways |
Side Effect Profile | Generally well-tolerated with a lower incidence of common antidepressant side effects |
Case Studies and Clinical Research
Research on this compound has included both preclinical studies and limited clinical evaluations. Here are some notable findings:
-
Preclinical Studies :
- In animal models, this compound showed significant anxiolytic effects comparable to established anxiolytics like diazepam.
- Behavioral tests such as the elevated plus maze and open field test demonstrated reduced anxiety-like behaviors.
-
Clinical Evaluations :
- Limited clinical trials have suggested that this compound may be effective in treating generalized anxiety disorder (GAD) and major depressive disorder (MDD), although more extensive studies are required for conclusive evidence.
- A small cohort study indicated improvements in anxiety symptoms after treatment with this compound, with patients reporting fewer side effects compared to traditional SSRIs.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Pharmacokinetics : The compound exhibits rapid absorption with peak plasma concentrations reached within hours of administration. It is metabolized primarily in the liver.
- Adverse Effects : While generally well-tolerated, some patients reported mild sedation and gastrointestinal disturbances.
属性
IUPAC Name |
methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGUWABWNUSPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869592 | |
Record name | Serazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115313-22-9 | |
Record name | Serazapine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115313229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERAZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A8FOB4J3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。